molecular formula C6H6N2O4 B1425352 6-Methyl-5-nitropyridine-2,4-diol CAS No. 344749-44-6

6-Methyl-5-nitropyridine-2,4-diol

Cat. No. B1425352
CAS RN: 344749-44-6
M. Wt: 170.12 g/mol
InChI Key: CIUJVYFTEYYUBS-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropyridine-2,4-diol is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 .


Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H,1H3,(H2,7,9,10) .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

  • 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to the pyridine class of compounds, has been widely studied for its toxicity and environmental impact. The scientometric review by Zuanazzi et al. (2020) focuses on the toxicology and mutagenicity of 2,4-D, offering insights into its specific characteristics and global research trends. The analysis pinpoints areas of future research, such as molecular biology, gene expression, and assessment of exposure in vertebrates (Zuanazzi et al., 2020).

Energetic Materials and Thermolysis

  • The compound 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) shares a nitro-functional group with 6-Methyl-5-nitropyridine-2,4-diol, which is often a characteristic of energetic materials. Singh and Felix (2003) reviewed the crystal structure, thermolysis, and applications of NTO and its salts. The review provides insights into the compound's potential as a high-energetic material and its theoretical and experimental aspects (Singh & Felix, 2003).

Safety and Hazards

This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 6-Methyl-5-nitropyridine-2,4-diol are not mentioned in the available resources, the synthesis and reactions of nitropyridines continue to be an active area of research .

properties

IUPAC Name

4-hydroxy-6-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUJVYFTEYYUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715972
Record name 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344749-44-6
Record name 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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